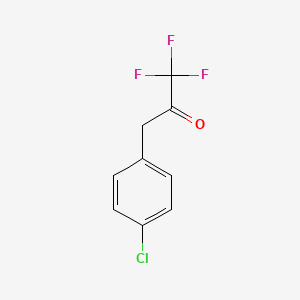












|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Cl)=[CH:4][CH:3]=1.[Mg].[F:11][C:12]([F:19])([F:18])[C:13](OCC)=[O:14].CC(C)=O.C(=O)=O>CCOCC>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][C:13](=[O:14])[C:12]([F:19])([F:18])[F:11])=[CH:4][CH:3]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
80.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(CCl)C=C1
|
|
Name
|
|
|
Quantity
|
12.15 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
71.04 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OCC)(F)F
|
|
Name
|
acetone dry ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.C(=O)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is refluxed for 1/2 hour
|
|
Duration
|
0.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled in an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath is removed
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is then quenched with saturated ammonium chloride solution
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
|
Type
|
WASH
|
|
Details
|
washed sequentially with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a liquid
|
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation of the liquid
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)CC(C(F)(F)F)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 52.8 g | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 47.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |